methyl 4-(3-methylbutan-2-yl)benzoate
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Overview
Description
Methyl 4-(3-methylbutan-2-yl)benzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring substituted with a methyl group and an ester functional group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-methylbutan-2-yl)benzoate can be synthesized through the esterification of 4-(3-methylbutan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methylbutan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: 4-(3-methylbutan-2-yl)benzoic acid.
Reduction: 4-(3-methylbutan-2-yl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Methyl 4-(3-methylbutan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(3-methylbutan-2-yl)benzoate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The benzene ring allows for electrophilic aromatic substitution, enabling the formation of various derivatives that can modulate biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar ester structure but lacks the 3-methylbutan-2-yl substituent.
Ethyl 4-(3-methylbutan-2-yl)benzoate: Similar structure with an ethyl ester group instead of a methyl ester group.
4-(3-methylbutan-2-yl)benzoic acid: The acid form of the compound without the ester group.
Uniqueness
Methyl 4-(3-methylbutan-2-yl)benzoate is unique due to its specific ester and alkyl substituents, which confer distinct chemical and physical properties. These properties make it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
methyl 4-(3-methylbutan-2-yl)benzoate |
InChI |
InChI=1S/C13H18O2/c1-9(2)10(3)11-5-7-12(8-6-11)13(14)15-4/h5-10H,1-4H3 |
InChI Key |
JNAADDCJTJQGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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